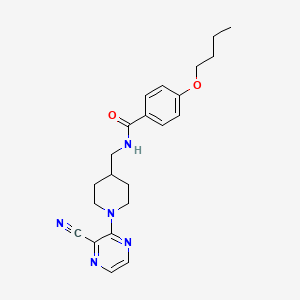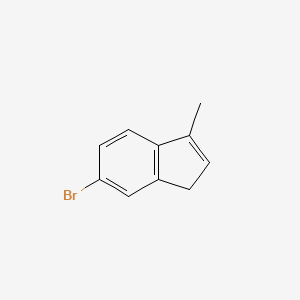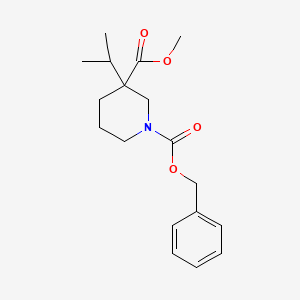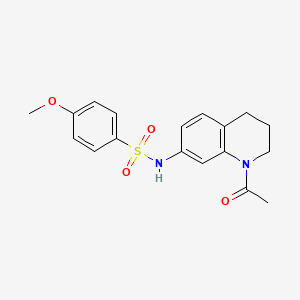
4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. HIV Entry Inhibition
Compounds structurally related to "4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide" have been studied for their potential as HIV entry inhibitors. For instance, a study on the CCR5 receptor-based mechanism of action of a potent noncompetitive allosteric antagonist of the CCR5 receptor demonstrated significant antiviral effects for HIV-1, highlighting the therapeutic potential of such compounds in HIV treatment (Watson et al., 2005).
2. Antipsychotic Potential
Benzamide derivatives, which share a functional group similarity with "this compound," have been synthesized and evaluated as potential antipsychotics. These compounds exhibit potent dopamine D2, serotonin 5-HT1A, and 5-HT2A receptor properties, suggesting their utility in treating psychiatric disorders (Xu et al., 2019).
3. Anticonvulsant and Antinociceptive Activity
Research on piperazinamides of certain pyrrolidinyl propanoic or butanoic acids, which are structurally related to the query compound, has shown promising anticonvulsant properties. These hybrid molecules, combining chemical fragments of known antiepileptic drugs, have demonstrated efficacy in preclinical seizure models, indicating their potential as novel treatments for epilepsy and pain (Kamiński et al., 2016).
4. Anticancer and Anti-inflammatory Agents
Compounds with pyrazolopyrimidine structures, similar to the cyanopyrazin moiety in the query compound, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds have shown promise as potential therapeutic agents in treating cancer and inflammatory conditions (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis . The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed to exhibit anti-tubercular activity .
Mode of Action
inhibition . This is suggested by the fact that the compound’s effectiveness is measured in terms of inhibitory concentrations (IC50 and IC90), which are common metrics used to quantify the effectiveness of a substance in inhibiting a specific biological function .
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that the compound likely interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to inhibition of bacterial growth or survival .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound is effective in inhibiting the growth or survival of this bacterial strain at relatively low concentrations.
Properties
IUPAC Name |
4-butoxy-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-2-3-14-29-19-6-4-18(5-7-19)22(28)26-16-17-8-12-27(13-9-17)21-20(15-23)24-10-11-25-21/h4-7,10-11,17H,2-3,8-9,12-14,16H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGLJUZVOACOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2405606.png)


![2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2405609.png)
![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)
![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)
![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)
![(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405613.png)

amine](/img/structure/B2405615.png)
![[3-(Bromomethyl)-4-fluorophenyl]methanol](/img/structure/B2405620.png)

![1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2405628.png)
